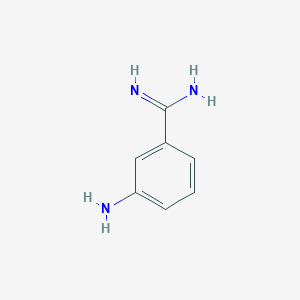

3-Aminobenzenecarboximidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDSNVUXQDDXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276751 | |

| Record name | m-Aminobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3459-66-3 | |

| Record name | m-Aminobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 3-Aminobenzenecarboximidamide

The preparation of this compound can be approached through several synthetic routes, each with its own set of advantages and specific applications.

While direct synthesis of this compound from an aryl chloride via a single-step aminocarbonylation is not a commonly cited method, the principles of palladium-catalyzed aminocarbonylation of aryl halides are well-established for the synthesis of amides. This powerful technique typically involves the reaction of an aryl halide with carbon monoxide and an amine in the presence of a palladium catalyst. Conceptually, a similar approach could be envisioned starting from a suitable 3-chloro-benzonitrile precursor, where the nitrile group is subsequently converted to the amidine. However, more direct and efficient methods are generally employed for the synthesis of this particular compound.

The amino group of this compound is nucleophilic and can undergo various derivatization reactions. Acylation with acid chlorides or anhydrides can form the corresponding amides. Alkylation reactions, though potentially leading to mixtures of products, can introduce alkyl substituents on the amino group. These derivatization reactions are fundamental in modifying the compound's properties and for its incorporation into larger molecular frameworks. The amidine group itself can also participate in reactions, though it is often the amino group that is the primary site of derivatization.

The reaction of amines with other functional groups is a cornerstone of organic synthesis. For instance, primary and secondary amines readily react with acid chlorides to form amides. This reactivity is a key consideration when manipulating molecules containing an amino group like this compound.

This compound serves as a valuable reactant in the synthesis of various compounds, most notably in the creation of N-phenylamidines. These products have garnered significant interest as they have been identified as selective inhibitors of human neuronal nitric oxide synthase (nNOS), an enzyme implicated in a range of neurological conditions. The synthesis typically involves the coupling of the amino group of this compound with other molecular fragments.

Precursor Chemistry and Building Block Applications in Organic Synthesis

The true synthetic utility of this compound lies in its role as a versatile building block. Its bifunctional nature allows for the construction of diverse molecular architectures, particularly heterocyclic systems.

As a bifunctional molecule, this compound is a compelling starting material for the synthesis of heterocyclic compounds. The presence of both a primary aromatic amine and an amidine group provides reactive sites for cyclization reactions. For example, it can be envisioned to react with 1,3-dicarbonyl compounds to form substituted pyrimidine (B1678525) rings, a common scaffold in medicinal chemistry. The ability to participate in such cyclocondensation reactions makes it a valuable tool for generating molecular diversity.

The development of new methods for creating ring-shaped chemical structures, known as saturated heterocycles, is a significant area of research as these motifs are prevalent in FDA-approved drugs. scripps.edu The use of versatile building blocks like this compound is crucial in this endeavor. scripps.edu

The derivatives of this compound have shown significant potential as biologically active compounds, particularly as enzyme inhibitors.

Table 1: Biologically Active Derivatives of this compound

| Derivative Class | Target Enzyme | Therapeutic Potential |

|---|---|---|

| N-phenylamidines | Neuronal Nitric Oxide Synthase (nNOS) | Neurological Disorders |

Derivatives of benzamidine (B55565) are recognized as competitive inhibitors of serine proteases, a class of enzymes that play crucial roles in processes such as blood coagulation, fibrinolysis, and inflammation. By interacting with the active site of these enzymes, these compounds can modulate their activity, offering therapeutic potential for a variety of diseases. For example, the inhibition of serine proteases by benzamidine derivatives has been shown to suppress the expression of certain oncogenes and inhibit the growth of carcinoma cells. nih.gov

Furthermore, as mentioned, N-phenylamidines derived from this compound are selective inhibitors of nNOS. eurekaselect.com The selective inhibition of nNOS over other isoforms is a key goal in the development of treatments for neurodegenerative diseases and other conditions where nitric oxide plays a pathological role.

Solid-Phase Synthesis and Purification Techniques

Solid-phase synthesis (SPS) offers a powerful and efficient methodology for the construction of small organic molecules, including aromatic compounds like this compound. This approach involves covalently attaching a starting material to an insoluble polymer support (resin), performing a sequence of chemical reactions, and finally cleaving the desired product from the support. thieme-connect.com The primary advantage of SPS is the simplified purification process; excess reagents and by-products are removed by simple filtration and washing of the resin after each step. thieme-connect.com

While a specific, dedicated solid-phase synthesis protocol for this compound is not extensively detailed in the literature, a viable synthetic route can be proposed based on established on-resin transformations for creating the amidine functional group. researchgate.net A common and effective strategy involves the on-resin conversion of a nitrile to an amidine via an amidoxime (B1450833) intermediate. researchgate.net

The proposed synthesis would utilize a suitable acid-labile resin, such as the Rink Amide resin, which is designed for the synthesis of C-terminal amides and allows for cleavage of the final product under mild acidic conditions. peptide.comappliedpolytech.com The synthesis would commence by immobilizing a precursor, such as a protected 3-aminobenzonitrile (B145674) derivative, onto the resin. The key transformation is the two-step conversion of the resin-bound nitrile group into the target carboximidamide (amidine) functionality. This is typically achieved by treatment with hydroxylamine (B1172632) to form a resin-bound amidoxime, followed by reduction. researchgate.net Research on the synthesis of related amidine-containing structures has shown that stannous chloride dihydrate (SnCl₂·2H₂O) is an effective reagent for this reduction step. nih.gov

The following table outlines the key stages of a proposed solid-phase synthesis for this compound.

| Step | Procedure | Key Reagents/Solvents | Purpose |

|---|---|---|---|

| 1 | Resin Swelling | Dimethylformamide (DMF) | To swell the polystyrene resin beads, ensuring accessibility of reactive sites. |

| 2 | Precursor Immobilization | Protected 3-aminobenzonitrile, Coupling Agents (e.g., HBTU, DIC) | To covalently attach the starting material to the solid support. |

| 3 | Amidoxime Formation | Hydroxylamine hydrochloride, Base (e.g., DIPEA), THF | To convert the resin-bound nitrile group into an amidoxime intermediate. researchgate.net |

| 4 | Amidine Formation (Reduction) | Stannous chloride dihydrate (SnCl₂·2H₂O), DMF | To reduce the amidoxime to the final amidine functionality on the resin. researchgate.netnih.gov |

| 5 | Cleavage and Deprotection | Trifluoroacetic Acid (TFA) cocktail (e.g., 95% TFA, water, scavengers) | To cleave the final product from the resin support and remove any remaining protecting groups. peptide.com |

Following cleavage from the solid support, the resulting crude solution contains the target this compound as well as residual reagents from the cleavage cocktail. Therefore, a robust purification step is essential. The most common and effective method for purifying small molecules synthesized via solid-phase techniques is preparative reversed-phase high-performance liquid chromatography (RP-HPLC). uni-muenchen.deresearchgate.net This technique separates compounds based on their hydrophobicity, allowing for the isolation of the target molecule with high purity.

The crude product is typically dissolved in a minimal amount of a suitable solvent and injected into the HPLC system. A gradient elution, commonly using a mixture of water and acetonitrile (B52724) with a trifluoroacetic acid modifier, is employed to separate the components. The fraction containing the desired product is collected, and the solvent is subsequently removed, often by lyophilization, to yield the purified compound.

The table below summarizes typical parameters for the purification of a small aromatic molecule like this compound using preparative RP-HPLC.

| Parameter | Description |

|---|---|

| Chromatography System | Preparative High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase (Column) | Reversed-Phase C18 silica (B1680970) gel (e.g., 10 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Elution Method | Linear Gradient (e.g., 5% to 95% Mobile Phase B over 30 minutes) |

| Detection | UV-Vis Detector (typically monitoring at 254 nm and 280 nm) |

| Final Product Isolation | Lyophilization (Freeze-Drying) of collected fractions |

Advanced Analytical Methods for Research and Characterization

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for isolating 3-Aminobenzenecarboximidamide from other components and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of this compound. Due to the compound's polarity, reversed-phase HPLC is the most common approach. elementlabsolutions.com

A typical HPLC method would involve a C18 or a polar-endcapped C18 column to achieve good retention and peak shape. sigmaaldrich.com The mobile phase would likely consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Controlling the pH of the mobile phase is critical; a slightly acidic pH (e.g., using a formate (B1220265) or acetate (B1210297) buffer) would keep the basic amine and imidamide groups in their protonated, more water-soluble form, leading to predictable retention behavior. pharmaknowledgeforum.com

Detection is commonly achieved using an ultraviolet (UV) detector. The aromatic ring and conjugated system in this compound result in strong UV absorbance. Based on the closely related compound 3-aminobenzamide (B1265367), significant absorbance maxima are expected around 218 nm and 314 nm. caymanchem.com A calibration curve, prepared by analyzing standards of known concentrations, allows for the accurate quantification of the compound in unknown samples. Method validation would be performed to ensure linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantification). fishersci.com

Table 3: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 20 mM Ammonium Formate in Water, pH 3.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm and 315 nm |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative analysis of compounds. libretexts.org It is frequently employed to monitor the progress of chemical reactions, assess compound purity, and determine appropriate conditions for column chromatography. libretexts.orgtcichemicals.com TLC operates on the principle of separating components of a mixture between a stationary phase, which is a thin layer of adsorbent material (commonly silica (B1680970) gel or alumina) coated on a plate, and a mobile phase that moves up the plate via capillary action. iitg.ac.in

For the analysis of this compound, a polar compound, a polar stationary phase like silica gel is typically used. reachdevices.com The separation is governed by the compound's affinity for the stationary phase versus its solubility in the mobile phase. libretexts.org After development, the separated compounds appear as spots. Since this compound is colorless, visualization techniques are required. Due to the presence of a primary aromatic amine group, a ninhydrin (B49086) stain can be used, which reacts with the amine to produce a distinctively colored spot (typically purple-blue). iitg.ac.inreachdevices.com The position of the spot is characterized by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

Table 3: Representative TLC System for Aromatic Amines

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 aluminum plates nih.gov |

| Mobile Phase | A mixture of a moderately polar and a nonpolar solvent (e.g., Ethyl Acetate/Hexane, Dichloromethane/Methanol) |

| Application | 1-5 µL of a dilute solution of the compound in a volatile solvent |

| Development | In a closed chamber saturated with the mobile phase vapor |

| Visualization | 1. UV light (if the compound is UV-active or a fluorescent indicator is in the plate). 2. Staining with an appropriate reagent (e.g., Ninhydrin spray followed by gentle heating) iitg.ac.in |

| Quantification | Calculation of the Rf value libretexts.org |

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC) is a chromatographic method that separates molecules based on their hydrodynamic volume or size in solution. lcms.czcytivalifesciences.com The stationary phase consists of porous particles with a specific pore size distribution. chromatographyonline.com Larger molecules that cannot enter the pores travel through the column more quickly and elute first, while smaller molecules can penetrate the pores, increasing their path length and causing them to elute later. chromatographyonline.com

SEC is predominantly used for the analysis of large biomolecules such as proteins and polymers, particularly for detecting and quantifying aggregates or fragments. lcms.cznih.gov The application of SEC for the direct characterization of a small molecule like this compound (Molecular Weight: 135.17 g/mol ) is not a standard approach, as such small molecules typically show poor resolution and elute very late.

However, SEC can be a valuable tool for studying the interactions between this compound and its biological targets, such as serine proteases. By analyzing a mixture of the target protein and the compound, SEC can be used to detect the formation of a protein-ligand complex. If binding occurs, the complex may have a different hydrodynamic radius than the protein alone, potentially leading to a shift in its elution time. This application provides insights into binding stoichiometry and affinity under native conditions, complementing other biophysical techniques.

Electrochemical and Other Assay Techniques

Beyond chromatographic methods, various assay techniques are employed to monitor reactions involving this compound and to detect its biological activity.

Spectrophotometric methods, particularly those based on fluorescence, offer a sensitive means to monitor the binding of ligands to proteins in real-time. The structurally related compound, p-aminobenzamidine, is known to exhibit a significant increase in fluorescence upon binding to the active site of trypsin-like serine proteases. nih.gov This phenomenon occurs because the environment within the enzyme's active site is more nonpolar than the aqueous buffer, which enhances the quantum yield of the fluorophore.

This principle can be applied to this compound to monitor its interaction with target enzymes. The assay would involve measuring the fluorescence intensity of a solution containing the compound and the target enzyme. An increase in fluorescence upon addition of the enzyme would indicate binding. This technique is a continuous and convenient procedure for monitoring the activation of proteases and for studying the kinetics of inhibitor binding. nih.gov

This compound is a known competitive inhibitor of serine proteases, a class of enzymes crucial in processes like blood coagulation and fibrinolysis. This inhibitory activity forms the basis of enzymatic methods for its detection and quantification. These assays measure the effect of the compound on the catalytic activity of a specific serine protease, such as trypsin, thrombin, or plasmin.

A typical assay involves incubating the target enzyme with a specific chromogenic or fluorogenic substrate that releases a colored or fluorescent product upon cleavage. The rate of product formation is monitored using a spectrophotometer or fluorometer. When this compound is introduced into the reaction, it binds to the active site of the enzyme, competing with the substrate and thereby reducing the rate of the reaction. The degree of inhibition is proportional to the concentration of this compound present, allowing for its indirect quantification. This type of functional assay is crucial for characterizing the potency and specificity of the compound as an enzyme inhibitor.

Table 4: Serine Proteases Targeted by this compound for Enzymatic Assays

| Enzyme | Biological Function | Typical Substrate Type |

|---|---|---|

| Trypsin | Digestive enzyme, protein cleavage | Chromogenic/Fluorogenic peptides with Arginine or Lysine at P1 site |

| Thrombin | Key enzyme in blood coagulation cascade | Chromogenic/Fluorogenic peptides mimicking fibrinogen cleavage site |

| Plasmin | Key enzyme in fibrinolysis (clot dissolution) | Chromogenic/Fluorogenic peptides with Arginine or Lysine at P1 site |

Analytical Method Validation and Performance Parameters

Validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose. europa.eu This involves a thorough evaluation of several performance characteristics to demonstrate that the method is reliable, reproducible, and accurate for the analysis of this compound.

Specificity and Selectivity Assessment

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu Selectivity is a measure of how well the method can differentiate the analyte from these other substances. propharmagroup.com

To assess the specificity and selectivity of a method for this compound, a common approach involves analyzing placebo samples (matrix without the analyte) and samples spiked with the analyte and potential interfering substances. The results are compared to a standard solution of pure this compound. The absence of interfering peaks or signals at the retention time or characteristic wavelength of the analyte in the placebo and spiked samples demonstrates the method's specificity. npra.gov.my For chromatographic methods, resolution between the analyte peak and the closest eluting peak is a key indicator of selectivity. fda.gov

Table 1: Illustrative Specificity Study Results for a Hypothesized HPLC Method

| Sample | Signal at Analyte Retention Time | Interference Observed |

|---|---|---|

| Blank (Mobile Phase) | None | No |

| Placebo | None | No |

| This compound Standard | Peak Present | N/A |

Linearity and Dynamic Range Determination

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. The dynamic range is the interval between the upper and lower concentration levels of the analyte that can be determined with suitable precision, accuracy, and linearity. europa.eu

To determine the linearity of a method for this compound, a series of standard solutions of known concentrations are prepared and analyzed. The response of the analytical instrument is then plotted against the concentration of the analyte. The data is typically evaluated by linear regression analysis, and the correlation coefficient (r) and the coefficient of determination (r²) are calculated. A value of r² close to 1.0 indicates a strong linear relationship.

Table 2: Example Linearity Data for this compound Analysis

| Concentration (µg/mL) | Instrument Response (e.g., Peak Area) |

|---|---|

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,987 |

| 20.0 | 304,560 |

| 50.0 | 759,890 |

| Linear Regression Output | |

| Slope | 15,180 |

| Intercept | 250 |

| Correlation Coefficient (r) | 0.9999 |

The dynamic range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision within the specified concentration limits. europa.eu

Precision and Accuracy Evaluation

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. europa.eu

Precision is evaluated at three levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. europa.eu

Intermediate precision: Expresses the variation within a single laboratory, considering factors like different days, different analysts, and different equipment.

Reproducibility: Assesses the precision between different laboratories.

Accuracy is typically determined by analyzing samples with known concentrations of this compound (e.g., spiked placebo samples) and comparing the measured values to the true values. The accuracy is often expressed as the percentage recovery.

Table 3: Illustrative Precision and Accuracy Data

| Concentration (µg/mL) | Measured Concentration (Mean, n=6) | RSD (%) (Precision) | Recovery (%) (Accuracy) |

|---|---|---|---|

| 5.0 | 4.95 | 1.8 | 99.0 |

| 20.0 | 20.12 | 1.2 | 100.6 |

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. atiaquaristik.com

LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve. One common approach is:

LOD = 3.3 × (standard deviation of the blank / slope of the calibration curve)

LOQ = 10 × (standard deviation of the blank / slope of the calibration curve)

Alternatively, they can be determined by analyzing a series of diluted solutions of this compound and identifying the concentrations at which a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ is achieved.

Table 4: Example LOD and LOQ Values

| Parameter | Value (µg/mL) | Method of Determination |

|---|---|---|

| Limit of Detection (LOD) | 0.1 | Signal-to-Noise Ratio (3:1) |

Biological Activity and Pharmacological Studies

Enzyme Inhibition and Modulation

3-Aminobenzenecarboximidamide, also known as 3-aminobenzamidine or m-aminobenzamidine, is a chemical compound that has been investigated for its interaction with various enzymes, particularly serine proteases. Its structural similarity to known serine protease inhibitors, such as benzamidine (B55565), has prompted research into its potential as an enzyme modulator. This article focuses on the biological activity and pharmacological studies of this compound, specifically its role in enzyme inhibition and modulation.

Derivatives of benzamidine are recognized as competitive inhibitors of several proteolytic enzymes, including trypsin, plasmin, and thrombin. The inhibitory activity of these compounds is attributed to the interaction of the positively charged benzamidine moiety with the negatively charged aspartate residue in the S1 pocket of trypsin-like serine proteases. This compound, as a member of this family, demonstrates inhibitory effects against a range of serine proteases.

This compound is known to be a competitive inhibitor of trypsin. However, specific kinetic data, such as the inhibition constant (Ki), for the 3-amino isomer are not extensively documented in publicly available literature. For comparative purposes, the closely related isomer, p-aminobenzamidine, has been shown to be a competitive inhibitor of trypsin with a dissociation constant (KD) of 6.1 µM, which is equivalent to its kinetically determined inhibition constant. nih.gov

| Inhibitor | Enzyme | Inhibition Type | Ki Value (µM) |

|---|---|---|---|

| This compound | Trypsin | Competitive | Data not available |

| p-Aminobenzamidine | Trypsin | Competitive | 6.1 nih.gov |

Similar to its effect on trypsin, this compound acts as a competitive inhibitor of thrombin, a key enzyme in the blood coagulation cascade. While the competitive nature of the inhibition is established, specific Ki values for the 3-amino isomer are not readily found in the reviewed scientific literature. In contrast, p-aminobenzamidine has a determined dissociation constant (KD) of 65 µM for thrombin. nih.gov

| Inhibitor | Enzyme | Inhibition Type | Ki Value (µM) |

|---|---|---|---|

| This compound | Thrombin | Competitive | Data not available |

| p-Aminobenzamidine | Thrombin | Competitive | 65 nih.gov |

Urokinase-type plasminogen activator (uPA) is another serine protease that is a target for benzamidine derivatives. While direct inhibition data for this compound is scarce, a related compound, 3-aminobenzamide (B1265367), has been shown to reduce the expression of the gene encoding for uPA in human umbilical vein endothelial cells (HUVECs) at a concentration of 50 µM. caymanchem.com It is important to note that this is an effect on gene expression and not a direct inhibition of the enzyme's catalytic activity. The structurally similar compound, p-aminobenzamidine, has been demonstrated to cause a dose-dependent inhibition of uPA activity in in vitro experiments. nih.gov

| Compound | Enzyme/System | Effect | Concentration |

|---|---|---|---|

| 3-Aminobenzamide | uPA gene expression in HUVECs | Reduction | 50 µM caymanchem.com |

| p-Aminobenzamidine | uPA activity | Dose-dependent inhibition | Not specified nih.gov |

Information regarding the direct inhibitory effect of this compound on chymotrypsin (B1334515) is not well-documented in the available literature. While benzamidine itself is listed as a chymotrypsin inhibitor, specific data for the 3-amino derivative is lacking. scbt.com

The primary mechanism of action for benzamidine derivatives, including this compound, as serine protease inhibitors is competitive inhibition. This mode of inhibition involves the inhibitor molecule binding to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. The binding is reversible, and the inhibitor competes with the substrate for the same binding site.

Quantitative structure-activity relationship (QSAR) studies on a series of substituted benzamidines have provided insights into their interactions with various serine proteases. nih.gov For thrombin, the interaction was found to be primarily affected by the hydrophobicity of the substituent. In the case of trypsin, the interaction is more complex and depends on factors such as molar refractivity and molecular weight. nih.gov These studies help in understanding the structural requirements for potent and selective inhibition of serine proteases by benzamidine derivatives.

Interaction with Diverse Biological Targets

Derivatives of this compound have been shown to interact with several key biological targets, underpinning their therapeutic potential. One of the primary targets identified is Poly (ADP-ribose) polymerase (PARP) . The related compound, 3-aminobenzamide, is a known inhibitor of PARP, an enzyme crucial for DNA repair and cellular responses to stress. nih.govnih.gov Overactivation of PARP is implicated in the cellular injury seen in various forms of oxidant stress, and its inhibition is a key mechanism for the compound's effects in both inflammation and cardiovascular injury. nih.govnih.gov

Another significant target for derivatives of this compound is the Receptor tyrosine kinase-like orphan receptor 1 (ROR1) . nih.govresearchgate.net ROR1 is overexpressed in several types of cancer, including non-small cell lung cancer, and is essential for cancer cell proliferation, migration, and invasion. nih.gov Specifically designed 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivatives have been developed as potent ROR1 inhibitors, highlighting this receptor as a critical target for anti-cancer applications. nih.gov

Anticoagulant Potential

The therapeutic potential of this compound extends to hematology, with several of its derivatives demonstrating notable anticoagulant and antiplatelet activities. nih.gov In a study focused on synthesizing and evaluating amidino- and non-amidinobenzamides, two specific amidinobenzamide derivatives were identified for their significant anticoagulant properties. nih.gov

These compounds were screened for their ability to prolong activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT) in vitro. nih.gov The results indicated a marked effect on aPTT, suggesting an impact on the intrinsic pathway of the coagulation cascade.

| Compound | Activated Partial Thromboplastin Time (aPTT) (seconds) |

|---|---|

| N-(3'-amidinophenyl)-3-(thiophen-2''-ylcarbonylamino) benzamide (1) | 33.2 ± 0.7 |

| N-(4'-amidinophenyl)-3-(thiophen-2''-ylcarbonylamino) benzamide (2) | 43.5 ± 0.6 |

| Heparin (Control) | 62.5 ± 0.8 |

Further investigation revealed that these derivatives dose-dependently inhibit thrombin-catalyzed fibrin (B1330869) polymerization and platelet aggregation. nih.gov They were also found to inhibit the activity of thrombin and Factor Xa (FXa), as well as the generation of these crucial coagulation factors in human umbilical vein endothelial cells (HUVECs). nih.gov These findings underscore the potential of these compounds as a basis for developing novel antithrombotic agents. nih.gov

Anti-Cancer Research Applications

The anti-cancer potential of compounds derived from this compound has been demonstrated in preclinical models. An in vivo study on a thiophene (B33073) derivative, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, showed a significant decrease in solid tumor mass by 26.6%, indicating its potential to inhibit tumor growth. mdpi.com

Derivatives of this compound have been shown to be potent inducers of apoptosis in various cancer cell lines. A novel aminobenzenesulfonamide derivative, referred to as compound 3c, has been extensively studied for its pro-apoptotic effects in human colorectal cancer cells (HT-29 and SW620). nih.govnih.gov

The mechanism of action for compound 3c involves the generation of reactive oxygen species (ROS), which disrupts the redox balance within the cancer cells. nih.govnih.govresearchgate.net This increase in ROS leads to a cascade of events characteristic of apoptosis, including:

Increased release of cytochrome c from the mitochondria. nih.govnih.gov

Activation of caspases , including caspase-9, caspase-3, and caspase-6. nih.govnih.gov

Cleavage of PARP , a hallmark of apoptosis. nih.govnih.gov

Modulation of Bcl2 family proteins , with an increased expression of the pro-apoptotic protein Bax and decreased expression of anti-apoptotic proteins Bcl2 and BclxL. nih.govnih.gov

| Protein | Function | Effect of Compound 3c |

|---|---|---|

| Bax | Pro-apoptotic | Increased Expression |

| Bcl2 | Anti-apoptotic | Decreased Expression |

| BclxL | Anti-apoptotic | Decreased Expression |

The pro-apoptotic activity of these derivatives is not limited to colorectal cancer. Other studies have identified derivatives with significant cytotoxic effects and apoptosis induction in breast cancer (MCF-7) and liver cancer (HepG-2) cell lines. mdpi.com

In addition to inducing cell death, derivatives of this compound have been found to inhibit cancer cell migration, a critical step in metastasis. nih.gov The same aminobenzenesulfonamide derivative (compound 3c) that induces apoptosis also demonstrates significant anti-migration effects in colorectal cancer cells. nih.govnih.gov This inhibition is achieved by modulating markers of the epithelial-mesenchymal transition (EMT) and by inhibiting the TGFβ-induced phosphorylation of Smad2 and Smad3, key signaling molecules in cell migration pathways. nih.govnih.govresearchgate.net

Research on other derivatives targeting the ROR1 receptor further supports this anti-migratory potential. researchgate.net As ROR1 expression is associated with EMT, its inhibition by these compounds can impair the migration and invasion capacity of cancer cells. researchgate.net

Exploration in Other Therapeutic Areas, including Cardiovascular Diseases and Inflammation

The therapeutic utility of this chemical scaffold has been explored in the context of cardiovascular diseases, particularly in mitigating damage from myocardial infarction (MI). nih.gov The related compound 3-aminobenzamide (3-AB), acting as a PARP inhibitor, has shown significant beneficial effects in a rat model of acute MI. nih.gov

| Parameter | Effect of Treatment |

|---|---|

| Left-Ventricular Ejection Fraction | Improved |

| Fractional Shortening | Improved |

| Left-Ventricular End-Systolic Diameter | Improved |

| Left-Ventricular End-Diastolic Diameter | Improved |

| Infarct Size | Reduced |

| PARP Overactivation | Reduced |

These findings suggest that the inhibition of PARP by compounds related to this compound could be a viable approach for improving cardiac function after a heart attack. nih.gov

The anti-inflammatory properties of 3-aminobenzamide have also been demonstrated. nih.gov In a carrageenan-induced model of acute local inflammation, this PARP inhibitor was shown to exert potent anti-inflammatory effects. nih.gov The treatment resulted in a reduction of the inflammatory response, including pleural exudate formation and mononuclear cell infiltration. nih.gov Furthermore, 3-aminobenzamide was found to reduce the formation of nitrotyrosine, an indicator of peroxynitrite formation, which plays a crucial role in the inflammatory process. nih.gov Part of this anti-inflammatory effect may be linked to a reduction in neutrophil recruitment to the site of inflammation. nih.gov

Comparative Analysis Using In Vitro Assays and In Vivo Models

The biological activity of this compound, also known as 3-aminobenzamidine, has been primarily characterized through its action as a serine protease inhibitor. This fundamental mechanism underpins its effects observed in various preclinical studies, including anticoagulant and antiplatelet activities. Comparative analyses using both laboratory-based (in vitro) and living organism (in vivo) models have been crucial in elucidating its pharmacological profile.

Research into derivatives of this compound has provided valuable insights into its structure-activity relationship. A study investigating a series of amidino- and non-amidinobenzamides revealed the importance of the amidine group for anticoagulant effects. In this comparative study, compounds were evaluated for their ability to prolong clotting times in human plasma in vitro and their effects on bleeding time in animal models in vivo.

One derivative, N-(3′-amidinophenyl)-3-(thiophen-2′′-ylcarbonylamino) benzamide, which incorporates the this compound moiety, was specifically selected for further investigation based on its in vitro anticoagulant activity. The compound demonstrated a measurable prolongation of the activated partial thromboplastin time (aPTT), an indicator of the intrinsic and common coagulation pathways.

Detailed Research Findings

In vitro assays are fundamental in the initial screening and characterization of a compound's biological activity. For this compound and its derivatives, these assays have focused on their effects on blood coagulation parameters. The aPTT and prothrombin time (PT) are standard in vitro tests used to assess the functionality of the coagulation cascade.

A comparative analysis of a key derivative of this compound in these assays is summarized below.

| Compound | Assay | Result (seconds) | Control (Heparin, 30 μM) |

|---|---|---|---|

| N-(3′-amidinophenyl)-3-(thiophen-2′′-ylcarbonylamino) benzamide (1) | aPTT | 33.2 ± 0.7 | 62.5 ± 0.8 |

| Compound | Assay | Parameter | Result |

|---|---|---|---|

| N-(3′-amidinophenyl)-3-(thiophen-2′′-ylcarbonylamino) benzamide (1) | Blood Anticoagulant Activity (ex vivo) | - | Investigated |

| N-(3′-amidinophenyl)-3-(thiophen-2′′-ylcarbonylamino) benzamide (1) | Tail Bleeding Time (in vivo) | - | Investigated |

Data sourced from a study on amidino- and non-amidinobenzamides. The in vivo results for compound (1) were noted as investigated but specific quantitative data was not provided in the referenced summary.

Beyond its effects on coagulation, preliminary research suggests that this compound and related compounds may have potential neuroprotective effects. This is thought to be linked to the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death pathways. However, detailed comparative in vitro and in vivo data for this compound itself in the context of neuroprotection is not as well-documented as its role as a serine protease inhibitor. It is important to distinguish the effects of 3-aminobenzamidine as a serine protease inhibitor from the structurally related compound, 3-aminobenzamide, which is a more extensively studied PARP inhibitor.

The collective findings from these comparative studies underscore the therapeutic potential of the this compound scaffold and highlight the necessity of both in vitro and in vivo models to comprehensively characterize the pharmacological properties of new chemical entities.

Mechanistic Investigations of 3 Aminobenzenecarboximidamide and Its Interactions

Molecular Binding Mechanisms to Enzyme Active Sites

The interaction of a small molecule like 3-Aminobenzenecarboximidamide with the active site of an enzyme is a highly specific process dictated by the three-dimensional structures of both the ligand and the enzyme. wikipedia.orgquora.com The active site is a pocket or groove on the enzyme's surface containing a unique arrangement of amino acid residues that create a specific chemical environment. wikipedia.org For this compound, its binding is primarily driven by the formation of non-covalent bonds with these residues.

The key functional groups of this compound, the aromatic amine (-NH2) and the amidine (-C(NH)(NH2)) group, are crucial for this interaction. The positively charged amidinium group at physiological pH can form strong electrostatic interactions and hydrogen bonds with negatively charged amino acid residues such as aspartate and glutamate (B1630785) within the active site. The primary amine group can also act as a hydrogen bond donor. The benzene (B151609) ring may participate in hydrophobic or π-stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, or tryptophan.

Derivatives of benzamidine (B55565) are recognized as competitive inhibitors of serine proteases, a class of enzymes that includes trypsin, thrombin, and plasmin. This inhibition occurs because the benzamidine structure mimics the side chain of arginine, a natural substrate for these enzymes, allowing it to bind tightly within the active site and block the entry of the actual substrate.

Biochemical Mechanisms of Enzymatic Cleavage

Enzymatic cleavage is a fundamental biochemical process where enzymes, particularly hydrolases like proteases, break covalent bonds within a substrate. While this compound is more commonly studied as an enzyme inhibitor, understanding the theoretical mechanisms by which it could be cleaved is essential. The most likely target for enzymatic cleavage within the this compound molecule would be the C-N bonds.

For instance, an amidase could potentially hydrolyze the carboximidamide group. This reaction would involve the nucleophilic attack of a water molecule, activated by the enzyme's catalytic residues (e.g., a catalytic triad (B1167595) in a serine hydrolase), on the central carbon of the amidine group. This would lead to the formation of a tetrahedral intermediate, which then collapses to release ammonia (B1221849) and form 3-aminobenzoic acid. The specific mechanism would depend on the class of the enzyme involved, but it generally relies on the precise positioning of the substrate and the activation of the reacting species within the enzyme's active site.

Role as Substrates in Defined Biochemical Pathways

A substrate is a molecule upon which an enzyme acts to initiate a chemical reaction, leading to the formation of products. libretexts.org These reactions form parts of larger, interconnected metabolic pathways that are essential for cellular function. libretexts.orgnih.gov While this compound is a well-known inhibitor of certain enzymes, its role as a substrate in major, defined biochemical pathways such as glycolysis or the citric acid cycle is not established. libretexts.org

Its structural similarity to natural metabolites is not close enough for it to be recognized and processed by the enzymes in these central pathways. However, it could potentially act as a substrate for xenobiotic-metabolizing enzymes, such as cytochrome P450 monooxygenases or other transferases in the liver, which are responsible for the modification and detoxification of foreign compounds. These enzymes could, for example, hydroxylate the aromatic ring or conjugate the amino group as part of a metabolic clearance process. The specific pathways and resulting metabolites would require detailed investigation using techniques like 13C-assisted metabolism analysis. nih.gov

Elucidation of the Molecular Basis of Biological Interactions

The biological activity of this compound stems from its ability to interact with specific biological targets, primarily enzymes. The molecular basis for these interactions is rooted in the principles of molecular recognition, where the shape and chemical properties of the molecule complement those of the binding site on a protein.

As a known inhibitor of serine proteases, the molecular interaction is well-characterized. The positively charged amidine group forms a salt bridge with a conserved aspartate residue at the bottom of the S1 specificity pocket of these enzymes. Additional hydrogen bonds are typically formed between the amidine NH groups and backbone carbonyls of residues lining the active site. This network of strong, specific interactions anchors the inhibitor firmly in place, preventing the binding and cleavage of the natural substrate. The potency of this interaction is quantified by the inhibition constant (Ki), which is often in the micromolar range for benzamidine derivatives against enzymes like trypsin and thrombin.

Reaction Mechanisms in Novel Synthetic Pathways (e.g., Palladium-Catalyzed Aminocarbonylation)

Beyond its biochemical roles, this compound can serve as a building block in advanced organic synthesis. Palladium-catalyzed aminocarbonylation is a powerful method for forming amides from aryl halides, carbon monoxide, and an amine. researchgate.net When a molecule containing an amine group, such as this compound, is used, it can be incorporated into more complex structures. The reaction proceeds through a well-defined catalytic cycle involving palladium in different oxidation states. nih.govrsc.org

Following oxidative addition, carbon monoxide coordinates to the arylpalladium(II) complex and subsequently inserts into the palladium-aryl bond. This migratory insertion step forms a key phenacylpalladium(II) halide intermediate (or acylpalladium complex). These intermediates can be synthesized and isolated, and have been shown to be competent for the subsequent steps in the catalytic cycle. nih.govberkeley.edu

| Step | Description | Palladium Oxidation State Change | Key Intermediate |

|---|---|---|---|

| Oxidative Addition | The Pd(0) catalyst reacts with an aryl halide (Ar-X) to break the C-X bond. This is often the rate-limiting step. nih.gov | 0 → +2 | Arylpalladium(II) halide complex |

| CO Insertion | Carbon monoxide inserts into the Aryl-Pd bond. | No Change | Acylpalladium(II) complex |

| Amine Coordination/Deprotonation | The amine (e.g., this compound) displaces the halide and is deprotonated to form an amido ligand. berkeley.edu | No Change | Acylpalladium(II) amido complex |

| Reductive Elimination | The acyl and amido groups couple, forming the C-N bond of the final amide product and regenerating the Pd(0) catalyst. berkeley.edu | +2 → 0 | Pd(0) complex |

The final and crucial step for product formation is reductive elimination. In this step, the acyl group and the amido ligand (derived from this compound after coordination and deprotonation) couple together, forming the new carbon-nitrogen bond of the amide product. researchgate.netberkeley.edu This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle. berkeley.edu The formation of the C-N bond occurs from a phenacylpalladium amido complex. berkeley.edu Studies have shown that Lewis acids can significantly accelerate the rate of C-N bond-forming reductive elimination, particularly for heteroaryl complexes, by creating a more electron-poor aryl group. acs.orgnih.gov

| Component | Role | Influence on Reaction Rate |

|---|---|---|

| Acylpalladium(II) amido complex | Direct precursor to the final product. | The stability and reactivity of this complex are critical. |

| Aryl Group | Acts as the electrophile in the C-N bond formation. acs.org | Electron-withdrawing groups on the aryl ring generally accelerate the reaction. acs.org |

| Amido Ligand | Acts as the nucleophile in the C-N bond formation. acs.org | Electron-donating groups on the amido ligand can increase the rate of elimination. acs.org |

| Lewis Acids (optional) | Can coordinate to the complex, making the aryl group more electron-poor. nih.gov | Can accelerate reductive elimination by several orders of magnitude in certain cases. nih.gov |

Derivatives of 3 Aminobenzenecarboximidamide and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel Derivatives

The rational design of new chemical entities based on the 3-Aminobenzenecarboximidamide core is a key strategy in drug discovery. Synthesis focuses on creating libraries of related compounds where specific parts of the molecule are systematically varied.

Bis-amidines are compounds that feature two amidine functional groups. The synthesis of such molecules incorporating the this compound scaffold often involves the reaction of a precursor containing two nitrile groups (a dinitrile) with an amine source. nih.gov For instance, a common synthetic route is the direct addition of amines to nitriles, which is an atom-economical approach. mdpi.com The reaction can be catalyzed by bases like sodium methoxide (B1231860) to yield the desired bis-amidine products. nih.gov By designing a linker molecule connecting two 3-cyanophenylamine units, one could theoretically synthesize a symmetrical bis-amidine derivative of this compound.

Benzofurans are a significant class of heterocyclic compounds found in many biologically active molecules. nih.gov The synthesis of benzofuran (B130515) derivatives linked to a this compound moiety can be envisioned through several established synthetic routes. One of the most convenient strategies involves the reaction of phenols with α-haloketones. nih.gov A plausible approach would start with a modified this compound where the amino group is protected and a phenolic hydroxyl group is present on the ring. This intermediate could then undergo cyclization with an appropriate α-haloketone to form the benzofuran ring system. nih.gov Various catalysts, including Lewis acids like titanium tetrachloride or transition metals, can promote such cyclizations. nih.govorganic-chemistry.org

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. nih.gov The goal is often to improve potency, selectivity, metabolic stability, or pharmacokinetic properties. nih.govacs.org The amide bond is a common target for isosteric replacement due to its susceptibility to enzymatic cleavage. nih.gov

For a molecule containing the this compound core, the amino group could be part of a larger structure linked via an amide bond. Replacing this amide bond with a more stable isostere, such as a 1,2,3-triazole or an oxadiazole, could enhance the compound's in vivo lifetime. nih.govmagtech.com.cn Other known amide isosteres include fluoroalkenes and trifluoroethylamines. nih.gov The strategic application of these isosteres can lead to derivatives with significantly improved drug-like properties while maintaining the key interactions of the parent molecule. magtech.com.cn

Table 1: Common Amide Isosteres and Their Potential Application This table is for illustrative purposes and based on general principles of medicinal chemistry.

| Amide Isostere | Key Features | Potential Advantage for this compound Derivatives |

|---|---|---|

| 1,2,3-Triazole | Planar, aromatic, metabolically stable. nih.gov | Enhances metabolic stability against proteases, maintains rigid conformation. |

| Oxadiazole | Electron-withdrawing, can act as a hydrogen bond acceptor. | Improves metabolic stability and can modulate electronic properties. |

| Fluoroalkene | Mimics the geometry of the peptide bond, metabolically stable. nih.gov | Increases stability and can alter lipophilicity. |

| Trifluoroethylamine | Reduces basicity of the amine, enhances metabolic stability. nih.gov | Improves cell permeability and resistance to enzymatic degradation. |

Comprehensive Structure-Activity Relationship (SAR) Investigations

SAR studies are crucial for optimizing a lead compound. By making systematic chemical modifications and assessing the impact on biological activity, researchers can build a model of the pharmacophore—the essential features required for activity.

The biological activity of this compound derivatives can be profoundly influenced by the nature and position of substituents on the aromatic ring. The electronic properties of these substituents play a significant role. nih.gov

Amino Group Modification : The primary amino group is a key site for interaction and modification. Acylation or alkylation can alter the molecule's hydrogen bonding capacity, polarity, and steric profile. For example, converting the amine to a diethylamino group has been shown in other aromatic amines to reduce biological activity, suggesting steric hindrance can be a critical factor. acs.org

Ring Substitution : Adding substituents to the aromatic ring can modulate activity through steric and electronic effects. Electron-withdrawing groups (e.g., chloro) or electron-donating groups (e.g., methoxy) can alter the pKa of the amino and amidine groups, which can affect target binding and pharmacokinetic properties. acs.orgacs.org For aromatic amines, substitution ortho to the amino group often enhances activity, highlighting the importance of the substituent's position. acs.org

Table 2: Hypothetical SAR for Ring-Substituted this compound Derivatives This table is for illustrative purposes and based on general SAR principles for aromatic amines.

| Position of Substituent (R) | Nature of Substituent (R) | Expected Impact on Activity | Rationale |

|---|---|---|---|

| 4-position | Methoxy (-OCH₃) | Potential Increase | Electron-donating group may enhance binding or improve metabolic stability. acs.org |

| 4-position | Chloro (-Cl) | Variable | Electron-withdrawing nature may alter target interaction; effect is highly system-dependent. acs.org |

| 2-position | Methyl (-CH₃) | Potential Increase | Steric bulk ortho to the amino group can enhance activity by influencing conformation. acs.org |

| 5-position | Nitro (-NO₂) | Potential Decrease | Strong electron-withdrawing group could significantly alter electronic distribution, potentially reducing binding affinity. |

For derivatives like the bis-amidines, where two this compound units are joined by a linker, the nature of this linker is critical. nih.gov The linker's length, rigidity, and chemical composition dictate the spatial orientation of the two pharmacophores, which must be optimal to interact with the biological target. explorationpub.com

Linker Length : A linker that is too short may cause steric clashes, preventing the two units from binding simultaneously. Conversely, a linker that is too long might not provide the necessary proximity for a cooperative binding effect. explorationpub.com

Linker Flexibility : The flexibility of the linker influences the entropic penalty of binding. nih.gov Rigid linkers (e.g., containing aromatic rings or alkynes) restrict conformational freedom and can lock the molecule in an active conformation, potentially increasing potency. researchgate.net Flexible linkers (e.g., polyethylene (B3416737) glycol or alkyl chains) allow for more conformational sampling, which might be necessary to adapt to a flexible binding site. explorationpub.comnih.gov The challenge in drug design is that it is often impossible to predict how a linker will affect binding without experimental validation. nih.gov

The careful design and synthesis of these derivatives, guided by detailed SAR investigations, are essential steps toward unlocking the full therapeutic potential of the this compound scaffold.

Prodrug Strategies and Rational Scaffold Design

The chemical structure of this compound, also known as 3-aminobenzamidine, offers a versatile platform for medicinal chemists. Its inherent properties allow for its use as a foundational scaffold in the design of enzyme inhibitors. Furthermore, the development of prodrug strategies aims to optimize its pharmacokinetic profile, enhancing its potential as a therapeutic agent.

Utilization as a Scaffolding Agent for Irreversible Enzyme Inhibitors

The benzamidine (B55565) core of this compound is a well-established scaffold for the design of enzyme inhibitors, particularly for a class of enzymes known as serine proteases. These enzymes play crucial roles in various physiological processes, including blood coagulation, digestion, and inflammation. The positively charged amidinium group of the benzamidine moiety is key to its inhibitory activity.

While many inhibitors based on this scaffold act through reversible competitive inhibition, the principles of rational drug design can be applied to develop irreversible inhibitors. Irreversible inhibitors form a stable, covalent bond with their target enzyme, leading to a prolonged and often more potent inhibitory effect. The design of such inhibitors typically involves incorporating a reactive functional group, often referred to as a "warhead," onto the scaffold that specifically targets a reactive amino acid residue, such as a cysteine or serine, within the enzyme's active site.

The 3-amino group on the phenyl ring of this compound provides a convenient attachment point for various electrophilic groups that can act as warheads. By carefully selecting the linker and the reactive group, medicinal chemists can fine-tune the reactivity and selectivity of the resulting irreversible inhibitor. This rational design approach aims to create inhibitors that are highly specific for their target enzyme, thereby minimizing off-target effects and potential toxicity. Although specific examples of irreversible inhibitors derived directly from the 3-aminobenzamidine scaffold are not extensively detailed in the provided search results, the foundational principles of covalent inhibitor design are broadly applicable to this versatile molecular framework.

Mimicry of Natural Substrates in Pharmacological Design

A cornerstone of rational drug design is the principle of substrate mimicry, where a synthetic molecule is designed to resemble the natural substrate of an enzyme, allowing it to bind to the enzyme's active site and modulate its activity. The this compound scaffold is a prime example of this approach, particularly in the inhibition of trypsin-like serine proteases.

These proteases recognize and cleave peptide bonds following basic amino acid residues, namely arginine and lysine. The defining feature of arginine is its guanidinium (B1211019) group, which is positively charged at physiological pH. The amidinium group of this compound is a bioisostere of the guanidinium group, meaning it shares similar physical and chemical properties. This structural and electronic similarity allows the benzamidine moiety to effectively mimic the side chain of arginine, enabling it to bind with high affinity to the S1 specificity pocket of trypsin-like serine proteases. This mimicry is a key factor in the potent and selective inhibition of these enzymes by benzamidine-based compounds.

The versatility of the 3-aminobenzamidine scaffold allows for further modifications to enhance its binding affinity and selectivity for specific proteases. The amino group at the meta-position of the phenyl ring serves as a valuable synthetic handle for the attachment of various side chains and functional groups. This allows for the exploration of interactions with other subsites within the enzyme's active site, leading to the development of highly potent and selective inhibitors for therapeutic targets involved in coagulation disorders, inflammation, and cancer. The asymmetric synthesis of derivatives of amidinophenylalanine, which incorporate the key arginine-mimicking feature, has been a significant area of research for creating specific enzyme inhibitors.

Prodrug Strategies for Benzamidine Derivatives

A significant challenge in the development of amidine-containing drugs is their often poor oral bioavailability. To address this, prodrug strategies have been explored. One such strategy involves the use of N,N'-dihydroxyamidines. This approach has been shown to significantly improve the oral bioavailability of benzamidine. In vivo studies have demonstrated that the bioavailability of benzamidine was approximately 91% when administered as an N,N'-dihydroxybenzamidine prodrug, compared to about 74% for the benzamidoxime (B57231) prodrug. nih.gov

| Prodrug Moiety | Parent Compound | Resulting Bioavailability |

| N,N'-dihydroxyamidine | Benzamidine | ~91% |

| Benzamidoxime | Benzamidine | ~74% |

Computational Approaches in 3 Aminobenzenecarboximidamide Research

Molecular Docking and Simulation of Ligand-Target Interactions

Molecular docking and simulation are foundational computational techniques used to explore how a ligand, such as 3-Aminobenzenecarboximidamide, might interact with a biological target, typically a protein or enzyme. This process is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For this compound, which is known to inhibit serine proteases, docking studies would place the molecule into the enzyme's active site to evaluate its binding affinity. The output is often a "docking score," representing the predicted binding energy, where a more negative value suggests a stronger interaction.

Following docking, molecular dynamics (MD) simulations are employed to analyze the stability and dynamics of the ligand-target complex over time. researchgate.net MD simulations model the movement of every atom in the system, providing insights into the flexibility of the complex and confirming whether the key interactions identified during docking are maintained. Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess conformational stability and the identification of specific interactions like hydrogen bonds and hydrophobic contacts. researchgate.netnih.gov

Table 1: Illustrative Molecular Docking and Simulation Results for this compound with a Hypothetical Serine Protease Target This table presents hypothetical data to illustrate typical results from docking and simulation studies.

| Parameter | Value/Description | Source |

|---|---|---|

| Binding Energy (Docking) | -8.5 kcal/mol | malariaworld.org |

| Key Interacting Residues | Asp189, Ser195, Gly216 | |

| Types of Interactions | Hydrogen bonds, Pi-Alkyl bonds | malariaworld.org |

| RMSD of Complex (Simulation) | Stable at ~2.5 Å over 100 ns | researchgate.net |

In Silico Screening and Virtual Drug Discovery Platforms

In silico screening, or virtual screening, is a computational strategy used to search through large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly narrows the field of candidates for experimental testing. researchgate.netnih.gov Virtual screening can be broadly categorized into structure-based (SBVS) and ligand-based (LBVS) methods.

SBVS relies on the known 3D structure of the target protein. Using molecular docking, millions of compounds from databases like ZINC15 can be computationally tested against the target's binding site. mdpi.com A compound like this compound could be identified as a "hit" in such a screen if it demonstrates a high-ranking docking score against a target of interest.

LBVS is utilized when the structure of the target is unknown. This method searches for molecules in a database that have a similar shape or chemical features to a known active compound (a reference ligand). If this compound were a known inhibitor, LBVS could be used to find other, potentially novel, compounds with similar properties. mdpi.com

Table 2: Example Hit List from a Structure-Based Virtual Screen This table provides a conceptual example of results from a virtual screening campaign to identify potential inhibitors.

| Compound ID | Docking Score (kcal/mol) | Structural Similarity to Reference | Source |

|---|---|---|---|

| ZINC00123456 | -9.2 | 0.85 | mdpi.comresearchgate.net |

| ZINC00234567 | -8.9 | 0.79 | mdpi.comresearchgate.net |

| This compound | -8.5 | - | mdpi.comresearchgate.net |

Predictive Modeling of Biological Activity and Pharmacokinetic Properties

A significant cause of failure in drug development is poor pharmacokinetic properties. nih.gov Predictive computational models are used early in the discovery process to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound. bepls.com These models help prioritize candidates with a higher probability of success in clinical trials.

Quantitative Structure-Activity Relationship (QSAR) is a common modeling technique that establishes a mathematical correlation between the chemical structure of a compound and its biological activity or a specific property. nih.govmdpi.com By building a QSAR model with a set of known molecules, the properties of new or untested compounds like this compound can be predicted.

Key ADMET parameters predicted by these models include:

Absorption: Human intestinal absorption and cell permeability (e.g., Caco-2). mdpi.com

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding. mdpi.com

Metabolism: Inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.comresearchgate.net

Excretion: Prediction of total clearance from the body.

Toxicity: Potential for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), or hepatotoxicity. mdpi.com

Table 3: Predicted ADMET Profile for this compound The following data is illustrative, based on properties commonly predicted by in silico ADMET platforms like SwissADME and pkCSM.

| ADMET Property | Predicted Value/Outcome | Implication | Source |

|---|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability | mdpi.com |

| Blood-Brain Barrier (BBB) Permeant | No | Less likely to cause central nervous system side effects | mdpi.com |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions | mdpi.comresearchgate.net |

| AMES Toxicity | No | Likely non-mutagenic | mdpi.com |

| Hepatotoxicity | No | Low risk of liver damage | mdpi.com |

| Lipinski's Rule of Five | 0 Violations | Good drug-likeness properties | researchgate.net |

Applications and Future Research Trajectories

Pharmaceutical and Biomedical Applications

The benzamidine (B55565) moiety is a well-established pharmacophore, recognized for its ability to interact with serine proteases. nih.govacs.orgnih.gov The addition of an amino group at the meta-position of the benzene (B151609) ring in 3-aminobenzenecarboximidamide provides a crucial handle for chemical modification, enabling the synthesis of a wide array of derivatives for various biomedical applications.

Role in Drug Discovery and Development

This compound serves as a foundational structure in the discovery and development of novel therapeutic agents. Its derivatives are particularly prominent as inhibitors of serine proteases, a class of enzymes involved in numerous physiological and pathological processes. nih.govacs.orgnih.gov

The development of inhibitors for enzymes like thrombin and factor Xa, which are key in the blood coagulation cascade, is a significant area of research for preventing and treating thrombotic disorders. nih.govacs.orggoogle.com The amidine group of benzamidine derivatives effectively mimics the guanidino group of arginine, allowing it to bind to the active sites of these proteases. The amino group on the phenyl ring allows for the attachment of various substituents to enhance binding affinity, selectivity, and pharmacokinetic properties.

Knowledge-based drug design has been employed to develop potent enzyme inhibitors starting from core structures that include amidine functionalities. For instance, the development of inhibitors for indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy, has utilized carboximidamide cores to create compounds with significant in vivo target inhibition. nih.gov

Development of Diagnostic Probes and Biochemical Tools

The structural framework of this compound is also valuable in the creation of diagnostic probes and biochemical tools. The amino group can be functionalized with fluorophores or other reporter molecules, while the amidine group can target specific enzymes or receptors. rsc.orgnih.gov

Fluorescent probes are essential for real-time imaging of biological processes in living systems. nih.gov These probes can be designed to detect specific ions, molecules, or changes in the cellular environment, such as pH or viscosity. mdpi.com For example, fluorescent probes have been developed for detecting nitric oxide (NO) to distinguish between different types of macrophages, which is relevant for cancer immunotherapy studies. rsc.org Derivatives of this compound can be envisioned as scaffolds for such probes, where the amidine group provides specificity for a biological target.

The synthesis of various fluorophores, such as BODIPY and rhodamine derivatives, provides a platform for creating these diagnostic tools. mdpi.comresearchgate.net By conjugating these fluorescent molecules to a derivative of this compound, researchers can create powerful tools for studying enzyme activity and localization in cells and tissues.

Therapeutic Strategies for Various Diseases (e.g., Cancer, Thrombosis)

Derivatives of this compound have been extensively investigated as therapeutic agents for a range of diseases, most notably thrombosis and cancer. google.comnih.gov

Thrombosis: The inhibition of serine proteases in the coagulation cascade is a primary strategy for treating thrombotic diseases like deep vein thrombosis and pulmonary embolism. acs.org Benzamidine derivatives are competitive, reversible inhibitors of key proteases such as thrombin, plasmin, and tissue plasminogen activator (tPA). acs.orgnih.gov For instance, the clinically approved drug pentamidine (B1679287), a bivalent benzamidine, is a known inhibitor of plasmin and factor Xa. acs.org Research has focused on synthesizing novel benzamidine derivatives with improved potency and selectivity for these enzymes. nih.govacs.org

Below is a table showing the inhibitory constants (Ki) of various benzamidine derivatives against key serine proteases involved in hemostasis. acs.org

| Compound | Plasmin Ki (μM) | tPA Ki (μM) | Thrombin Ki (μM) |

| Pentamidine | 2.1 ± 0.8 | 43 ± 9.7 | 4.5 ± 2.3 |

| AMB | 1074 ± 19 | 5209 ± 161 | 344 ± 33 |

Cancer: The link between cancer and thrombosis is well-established, with cancer patients having an elevated risk of thromboembolic events. nih.gov Therefore, anticoagulants based on benzamidine derivatives can be part of the supportive care for cancer patients. mdpi.com

Furthermore, some serine proteases are implicated in tumor progression and metastasis. Inhibiting these enzymes could offer a direct anti-cancer strategy. The development of multi-target-directed ligands is a promising approach in complex diseases like cancer. mdpi.com The scaffold of this compound allows for the design of molecules that could potentially interact with multiple targets involved in cancer pathology.

Potential Applications in Polymer and Materials Science for Related Derivatives

Beyond biomedicine, derivatives containing the amidine functional group show significant promise in the field of polymer and materials science. digitellinc.comacs.orgornl.gov Amidine-containing polymers are of high interest for applications such as carbon dioxide (CO2) capture. digitellinc.comacs.orgornl.govosti.gov

The synthesis of these materials often involves post-polymerization modification, where an amidine-containing molecule is attached to a polymer backbone. digitellinc.comacs.orgornl.gov The amino group in a derivative of this compound could be used to link the molecule to a polymer chain, creating functional materials with specific properties. Other potential applications for such "smart" polymers that respond to external stimuli include drug delivery and sensors. mcmaster.ca

Identification of Unexplored Biological Activities and Novel Therapeutic Potential

While the role of benzamidines as serine protease inhibitors is well-documented, there is ongoing research to identify novel biological activities and therapeutic targets for these compounds. The versatility of the this compound scaffold allows for the creation of large chemical libraries for screening against a wide range of biological targets. chemdiv.com

Emerging therapeutic areas where derivatives could be explored include:

Neurodegenerative Diseases: Some studies have investigated related scaffolds for their potential in treating conditions like Alzheimer's disease by targeting multiple pathological factors, such as cholinesterase inhibition and amyloid-β aggregation. mdpi.com

Infectious Diseases: Benzamidine derivatives have shown antimicrobial activity. acs.orgnih.gov Novel analogues could be synthesized and tested against a panel of pathogens, including those responsible for conditions like periodontitis. nih.gov

Neurological Disorders: Research into related compounds has shown potential anticonvulsant effects, suggesting that derivatives could be explored for treating epilepsy by targeting neurotransmitter receptors. mdpi.com

The search for novel drug targets and the use of advanced screening techniques will be crucial in uncovering the full therapeutic potential of compounds derived from this compound. chemdiv.com

Advancement of Emerging Synthetic Methodologies

The synthesis of this compound and its derivatives is a key aspect of its utility. Advances in synthetic organic chemistry are continually providing more efficient and versatile methods for preparing these molecules.

Traditional methods for synthesizing amidines can have limitations. Modern synthetic strategies focus on developing milder reaction conditions and broader substrate scopes. For example, novel approaches for synthesizing related heterocyclic scaffolds, such as aminobenzisoxazoles, utilize electrophilic aminating reagents, offering an alternative to traditional nucleophilic aromatic substitution routes. digitellinc.com

The development of "click" chemistry reactions has also provided powerful tools for modifying molecules like this compound. osti.gov These highly efficient reactions can be used to attach the scaffold to polymers, fluorophores, or other molecules of interest, facilitating the development of new materials and biomedical tools. acs.orgornl.gov Continued innovation in synthetic methodologies will undoubtedly expand the accessibility and diversity of derivatives that can be generated from this versatile chemical building block.

Integration of Advanced Analytical Techniques for Comprehensive Compound Characterization

The thorough characterization of this compound and related amidine compounds is crucial for understanding their structure, purity, and properties. Modern analytical chemistry provides a suite of advanced techniques that offer unprecedented detail in molecular analysis. The integration of these methods allows for a comprehensive understanding of the compound, from its elemental composition to its three-dimensional structure in the solid state.

Spectroscopic techniques are fundamental to the characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is essential for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further reveal the connectivity between atoms within the molecule. Infrared (IR) spectroscopy is used to identify the characteristic functional groups present, such as the N-H and C=N bonds of the amidine group and the amino group on the benzene ring.

Mass spectrometry (MS) is another critical tool, providing information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. When coupled with liquid chromatography (LC), as in LC-MS, this technique allows for the separation and identification of the compound from a mixture, as well as the characterization of any impurities or degradation products.

For determining the solid-state structure, X-ray crystallography is the gold standard. This technique can provide the precise three-dimensional arrangement of atoms in a crystalline sample, offering definitive proof of structure and stereochemistry. Recent studies on related nitrogen-containing heterocycles have demonstrated the power of crystallography in identifying tautomeric forms and localized π-bonding systems, which is highly relevant for understanding the electronic structure of this compound. sciprofiles.com

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to study the thermal properties of the compound, including its melting point, decomposition temperature, and thermal stability.